2-Bromo-3-chloro-5-fluorobenzoyl chloride 2-Bromo-3-chloro-5-fluorobenzoyl chloride
Brand Name: Vulcanchem
CAS No.: 1806839-04-2
VCID: VC2975253
InChI: InChI=1S/C7H2BrCl2FO/c8-6-4(7(10)12)1-3(11)2-5(6)9/h1-2H
SMILES: C1=C(C=C(C(=C1C(=O)Cl)Br)Cl)F
Molecular Formula: C7H2BrCl2FO
Molecular Weight: 271.89 g/mol

2-Bromo-3-chloro-5-fluorobenzoyl chloride

CAS No.: 1806839-04-2

Cat. No.: VC2975253

Molecular Formula: C7H2BrCl2FO

Molecular Weight: 271.89 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-3-chloro-5-fluorobenzoyl chloride - 1806839-04-2

Specification

CAS No. 1806839-04-2
Molecular Formula C7H2BrCl2FO
Molecular Weight 271.89 g/mol
IUPAC Name 2-bromo-3-chloro-5-fluorobenzoyl chloride
Standard InChI InChI=1S/C7H2BrCl2FO/c8-6-4(7(10)12)1-3(11)2-5(6)9/h1-2H
Standard InChI Key BJNAPORPNKLRHX-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1C(=O)Cl)Br)Cl)F
Canonical SMILES C1=C(C=C(C(=C1C(=O)Cl)Br)Cl)F

Introduction

Chemical Properties and Structure

Basic Identification Data

2-Bromo-3-chloro-5-fluorobenzoyl chloride is characterized by specific chemical identifiers that facilitate its recognition in scientific databases and research literature.

Table 1: Basic Properties of 2-Bromo-3-chloro-5-fluorobenzoyl chloride

PropertyValue
CAS Number1806839-04-2
Molecular FormulaC₇H₂BrCl₂FO
Molecular Weight271.89 g/mol
IUPAC Name2-bromo-3-chloro-5-fluorobenzoyl chloride
Standard InChIInChI=1S/C7H2BrCl2FO/c8-6-4(7(10)12)1-3(11)2-5(6)9/h1-2H
Standard InChIKeyBJNAPORPNKLRHX-UHFFFAOYSA-N
SMILESC1=C(C=C(C(=C1C(=O)Cl)Br)Cl)F
PubChem Compound ID121591438

The molecular structure features a benzene ring with bromine at position 2, chlorine at position 3, fluorine at position 5, and the reactive benzoyl chloride group .

Structural Characteristics

The compound's structure contains four key functional groups arranged around the aromatic ring:

  • A benzoyl chloride (C(=O)Cl) group

  • A bromine atom at the ortho position relative to the benzoyl chloride

  • A chlorine atom adjacent to the bromine

  • A fluorine atom at the meta position

This specific arrangement creates distinct electronic and steric effects that influence the compound's chemical behavior. The electron-withdrawing nature of the halogen substituents increases the electrophilicity of the carbonyl carbon, enhancing its reactivity toward nucleophiles.

Physical Properties

While specific physical property data for 2-Bromo-3-chloro-5-fluorobenzoyl chloride is limited in the available literature, its properties can be inferred from structurally similar compounds. Based on its molecular structure and weight:

  • Physical state: Likely a crystalline solid at room temperature

  • Solubility: Limited solubility in water; soluble in organic solvents like dichloromethane, chloroform, and acetone

  • Stability: Sensitive to moisture due to the reactive acyl chloride group

Synthesis and Preparation

Synthetic Routes

Multiple synthetic pathways can be employed to produce 2-Bromo-3-chloro-5-fluorobenzoyl chloride, with the most common methods including:

Industrial Production Methods

Industrial production of 2-Bromo-3-chloro-5-fluorobenzoyl chloride typically involves optimized versions of laboratory-scale methods, with considerations for:

  • Cost-efficiency

  • Scalability

  • Safety parameters

  • Environmental impact

  • Yield optimization

The synthesis may utilize continuous flow reactors rather than batch processes to improve efficiency and control reaction parameters more precisely.

Applications in Chemical Research and Industry

Pharmaceutical Intermediates

2-Bromo-3-chloro-5-fluorobenzoyl chloride serves as an important intermediate in pharmaceutical synthesis, particularly for compounds requiring halogenated aromatic scaffolds. The presence of multiple halogens can enhance:

  • Metabolic stability

  • Lipophilicity

  • Binding affinity to target receptors

  • Blood-brain barrier penetration (in certain drug classes)

This compound contributes to the synthesis of various pharmaceutical agents, including potential:

  • Anti-inflammatory compounds

  • Antimicrobial agents

  • CNS-active drugs

  • Enzyme inhibitors

Organic Synthesis Applications

Due to its reactive benzoyl chloride group and halogen substituents, 2-Bromo-3-chloro-5-fluorobenzoyl chloride participates in numerous synthetic transformations:

Table 2: Key Synthetic Applications

Reaction TypeDescriptionPotential Products
AcylationReaction with aromatic rings via Friedel-Crafts mechanismKetone derivatives
AmidationReaction with aminesAmide derivatives
EsterificationReaction with alcoholsEster derivatives
Cross-couplingUtilization of halogen substituents in metal-catalyzed reactionsBiaryl compounds
Nucleophilic aromatic substitutionReplacement of halogens with various nucleophilesFunctionalized aromatic compounds

The halogen substituents can serve as handles for further functionalization through cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi, or Buchwald-Hartwig couplings).

Structure-Activity Relationship Studies

In medicinal chemistry research, 2-Bromo-3-chloro-5-fluorobenzoyl chloride and its derivatives provide valuable insights into structure-activity relationships. The specific arrangement of halogens allows researchers to investigate how position-specific substitutions affect:

Chemical Reactivity

Acyl Chloride Reactivity

The benzoyl chloride group exhibits high reactivity toward nucleophiles, undergoing nucleophilic acyl substitution reactions:

  • With water: Forms 2-bromo-3-chloro-5-fluorobenzoic acid

  • With alcohols: Forms corresponding esters

  • With amines: Forms amides

  • With organometallic reagents: Forms ketones

These reactions typically proceed via a tetrahedral intermediate followed by elimination of the chloride leaving group.

Halogen Effects

The presence of bromine, chlorine, and fluorine atoms enhances several aspects of the molecule:

  • Electronic effects: The electron-withdrawing nature of halogens creates an electron-deficient aromatic system, influencing reactivity and stability.

  • Steric effects: The different sizes of halogen atoms (F < Cl < Br) create a unique three-dimensional profile that affects how the molecule interacts with reaction partners or biological targets.

  • Halogen bonding: Particularly with bromine and chlorine atoms, which can form directional interactions with electron-rich sites in other molecules.

  • Leaving group ability: In certain reactions, the halogens can serve as leaving groups, with reactivity generally following the trend: Br > Cl > F.

Structural Analogs and Comparative Analysis

Several structurally related compounds share similarities with 2-Bromo-3-chloro-5-fluorobenzoyl chloride but differ in the position and identity of substituents:

Table 3: Comparison with Structurally Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
2-Bromo-3-chloro-5-fluorobenzoyl chloride1806839-04-2C₇H₂BrCl₂FO271.89Reference compound
2-Bromo-3-fluorobenzoyl chloride1000339-91-2C₇H₃BrClFO237.45Lacks chlorine at position 3
5-Bromo-3-chloro-2-fluorobenzoyl chloride1536225-35-0C₇H₂BrCl₂FO271.89Different arrangement of halogens
2-Bromo-3-chloro-5-fluorobenzoic acid1525442-25-4C₇H₃BrClFO₂253.45Carboxylic acid instead of acyl chloride
2-Chloro-5-fluorobenzoyl chloride21900-51-6C₇H₃Cl₂FO193.00Lacks bromine atom
3-Bromo-5-chlorobenzoyl chloride21900-27-6C₇H₃BrCl₂O253.91Lacks fluorine atom

These structural analogs demonstrate how subtle changes in substitution pattern can influence physical properties, reactivity, and potential applications in synthesis and medicinal chemistry .

Structure-Property Relationships

The positioning of halogen substituents significantly impacts various properties:

  • Reactivity profiles: Different halogen arrangements affect the electron distribution in the aromatic ring, altering reactivity patterns in synthetic transformations.

  • Biological activity: When incorporated into bioactive molecules, different substitution patterns can dramatically influence binding to biological targets.

  • Physical properties: Melting points, solubility profiles, and stability can vary considerably based on halogen positioning.

Current Research and Future Perspectives

Research involving 2-Bromo-3-chloro-5-fluorobenzoyl chloride continues to evolve, with several promising directions:

  • Development of novel synthetic methodologies: Exploring more efficient, selective, and environmentally friendly synthesis routes.

  • Expansion of pharmaceutical applications: Investigating new drug candidates incorporating the unique structural features of this halogenated scaffold.

  • Catalyst development: Utilizing the compound in the design of new catalytic systems for organic transformations.

  • Materials science applications: Exploring potential uses in polymer chemistry and materials with specific properties.

  • Computational studies: Employing molecular modeling to predict reactivity patterns and guide synthetic design.

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